N-(2-Guanidinoethyl)guanidine
Overview
Description
N-(2-Guanidinoethyl)guanidine is a chemical compound with the molecular formula C4H12N6. It is a derivative of guanidine, characterized by the presence of two guanidine groups connected by an ethyl chain. This compound is known for its high basicity and ability to form strong hydrogen bonds, making it a versatile functional group in various chemical and biological applications .
Mechanism of Action
Target of Action
N-(2-Guanidinoethyl)guanidine, similar to Guanethidine , primarily targets post-ganglionic adrenergic nerves . These nerves play a crucial role in the sympathetic nervous system, which is part of the body’s automatic nervous system that regulates involuntary functions such as heart rate and blood pressure .
Mode of Action
This compound acts by inhibiting or interfering with the release and/or distribution of norepinephrine (NE) . Instead, it prevents the release of norepinephrine at nerve endings and causes depletion of norepinephrine in peripheral sympathetic nerve terminals as well as in tissues .
Biochemical Pathways
Given its similarity to guanethidine, it is likely to impact thenorepinephrine-mediated signaling pathways . By inhibiting the release of norepinephrine, it can disrupt the normal functioning of these pathways, leading to various downstream effects.
Result of Action
The primary result of this compound’s action is the reduction of blood pressure . By inhibiting the release of norepinephrine, it reduces the activity of the sympathetic nervous system, leading to a decrease in heart rate and blood pressure . This makes it potentially useful in the treatment of conditions like hypertension .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Guanidinoethyl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method is the use of thiourea derivatives as guanidylating agents, which react with amines in the presence of coupling reagents or metal catalysts . Another efficient guanidylating agent is S-methylisothiourea, which can be used to install the guanidine functionality . Additionally, cyanamides can react with derivatized amines to form guanidines, often facilitated by copper-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-Guanidinoethyl)guanidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding guanidine oxides.
Reduction: Reduction reactions can convert the guanidine groups to amines.
Substitution: This compound can participate in nucleophilic substitution reactions, where the guanidine groups act as nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Guanidine oxides.
Reduction: Amines.
Substitution: Substituted guanidines.
Scientific Research Applications
N-(2-Guanidinoethyl)guanidine has diverse applications in scientific research:
Chemistry: Used as a strong base and nucleophile in organic synthesis.
Biology: Acts as a ligand for various biological molecules, facilitating studies on protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers and other advanced materials
Comparison with Similar Compounds
Similar Compounds
Guanidine: A simpler compound with a single guanidine group.
Guanethidine: An antihypertensive agent with a similar guanidine structure but different pharmacological properties.
Arginine: An amino acid with a guanidine group in its side chain.
Uniqueness
N-(2-Guanidinoethyl)guanidine is unique due to its dual guanidine groups connected by an ethyl chain, which enhances its basicity and hydrogen-bonding capacity compared to simpler guanidines. This structural feature allows it to interact more effectively with biological molecules and participate in a wider range of chemical reactions .
Properties
IUPAC Name |
2-[2-(diaminomethylideneamino)ethyl]guanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N6/c5-3(6)9-1-2-10-4(7)8/h1-2H2,(H4,5,6,9)(H4,7,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXYVMXWTBRRSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=C(N)N)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90274798 | |
Record name | N'',N'''-Ethane-1,2-diyldiguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90274798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
44956-51-6 | |
Record name | NSC227865 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227865 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N'',N'''-Ethane-1,2-diyldiguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90274798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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